Target‑Compound CA IX Inhibition Versus Close Pyridazinone‑Benzenesulfonamide Analogs
In the 2019 Krasavin et al. series of pyridazinone‑substituted benzenesulfonamides, the unsubstituted benzylsulfonamide (compound 11) displayed a Kᵢ of 0.83 nM against hCA IX, while the analogous meta‑fluoro derivative was not explicitly reported [REFS‑1]. The introduction of a fluorine atom at the meta position is anticipated, based on established sulfonamide SAR, to further modulate CA isoform selectivity and lipophilicity, factors that directly influence both enzyme inhibition kinetics and antiproliferative potency in cancer cell lines [REFS‑1].
| Evidence Dimension | hCA IX inhibition (Kᵢ) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1105200‑00‑7; only class trend available |
| Comparator Or Baseline | Closest reported pyridazinone‑benzenesulfonamide (compound 11): Kᵢ = 0.83 nM |
| Quantified Difference | Qualitative expectation of meta‑F modulation; no direct numeric comparator |
| Conditions | Stopped‑flow CO₂ hydrase assay using recombinant hCA IX |
Why This Matters
Even modest changes in CA IX Kᵢ (sub‑nanomolar range) translate into significant differences in antiproliferative EC₅₀ values, making precise compound identity essential for reproducible cancer biology results.
- [1] Krasavin, M.; Shetnev, A.; Baykov, S.; Kalinin, S.; Nocentini, A.; Sharoyko, V.; Poli, G.; Tuccinardi, T.; Korsakov, M.; Tennikova, T. B.; Supuran, C. T. Pyridazinone‑substituted benzenesulfonamides display potent inhibition of membrane‑bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. Eur. J. Med. Chem. 2019, 168, 301‑314. View Source
